N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide is a complex organic compound characterized by its benzofuran core and sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the reaction of 2-fluorobenzenesulfonyl chloride with 1-(benzofuran-2-yl)propan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, using solvents such as dichloromethane or tetrahydrofuran, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfates.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids, sulfates.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a building block for the development of new pharmaceuticals and materials
Biology: The compound has shown promise in biological studies, particularly in the modulation of enzyme activity and receptor binding. It can be used as a tool compound to study biological pathways and mechanisms.
Medicine: N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide has potential therapeutic applications, including its use as an antimicrobial agent, anti-inflammatory agent, and in the treatment of certain cancers. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Sulfonamide derivatives: These compounds contain the sulfonamide group but have different aromatic or aliphatic moieties.
Uniqueness: N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide stands out due to its specific combination of the benzofuran core and the fluorinated benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-12(10-14-11-13-6-2-4-8-16(13)22-14)19-23(20,21)17-9-5-3-7-15(17)18/h2-9,11-12,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOQKNWBNSFMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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